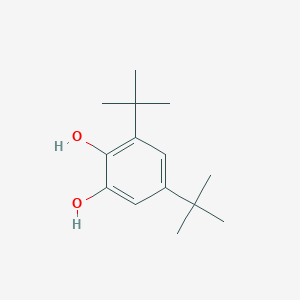

3,5-Di-tert-butylcatechol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59767. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-ditert-butylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZLSMMERMMQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061414 | |

| Record name | 1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light brown solid; [Alfa Aesar MSDS] | |

| Record name | 3,5-Di-tert-butylcatechol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1020-31-1 | |

| Record name | 3,5-Di-tert-butylcatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-tert-butylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001020311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Di-tert-butylcatechol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-di-tert-butylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DI-TERT-BUTYLCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1328KN3F8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 3,5 Di Tert Butylcatechol and Its Analogues

Novel Synthetic Routes and Optimized Reaction Conditions

The traditional synthesis of 3,5-di-tert-butylcatechol typically involves the Friedel-Crafts alkylation of catechol with a tert-butylating agent. ontosight.ai However, research has focused on developing more efficient and selective methods. One common approach involves the alkylation of catechol with tert-butyl chloride in the presence of a base. ontosight.ai Another established method utilizes the reaction of catechol with isobutylene (B52900) or tert-butanol (B103910) in the presence of acid catalysts. Traditional liquid acids like sulfuric and phosphoric acid have been employed, though they present environmental and handling challenges. researchgate.net

To address the limitations of conventional methods, such as low selectivity and the formation of by-products, researchers have explored alternative catalysts and reaction conditions. For instance, solid acid catalysts, including zeolites, have been investigated for the alkylation of catechol. The use of zeolite catalysts with controlled pore size, shape, and acidity can significantly improve the selectivity towards the desired 4-tert-butylcatechol (B165716) (4-TBC) over the this compound (3,5-DTBC) isomer, particularly at reaction temperatures between 80 and 250°C. researchgate.net

A biocatalytic approach has also been developed for the synthesis of tert-butylated catechols. An engineered 2-hydroxybiphenyl 3-monooxygenase from Pseudomonas azelaica HBP1, expressed in recombinant Escherichia coli, can hydroxylate 2-tert-butylphenol (B146161) to produce 3-tert-butylcatechol. nih.gov This enzymatic method offers a highly selective route to specific catechol derivatives under mild conditions.

Selective Alkylation Techniques for Catechol Derivatives

Achieving selective alkylation of the catechol nucleus is paramount for synthesizing specific isomers. The tert-butylation of catechol is a classic example of a Friedel-Crafts reaction where selectivity can be challenging. researchgate.net The reaction of catechol with tert-butanol can yield a mixture of products, including 4-tert-butylcatechol (4-TBC), 3-tert-butylcatechol, and this compound (3,5-DTBC). researchgate.net

The choice of catalyst and solvent plays a crucial role in directing the selectivity of the alkylation. For example, aluminated porous magadiite (B1252274) heterostructures have demonstrated high activity and selectivity in the liquid-phase tert-butylation of catechol, achieving a 93.4% conversion and 80.4% selectivity for 4-TBC. acs.org Similarly, tungsten oxide supported on zirconia (WOx/ZrO2) has been shown to be a highly efficient catalyst for the alkylation of catechol with tert-butyl alcohol, yielding 99% conversion and 99% selectivity towards 4-TBC under optimized conditions. researchgate.net

Computational studies using density functional theory (DFT) have provided insights into the reaction mechanisms of Brønsted acid-catalyzed tert-butylation of catechols. These studies have revealed that the formation of an intramolecular hydrogen bond in the O-alkylation intermediate of catechol leads to its increased stability and influences the reaction kinetics, which is distinct from the alkylation of phenol (B47542) or o-cresol. dlut.edu.cn

| Catalyst/Method | Reactants | Key Conditions | Major Product | Conversion/Selectivity |

| Zeolite | Catechol, Isobutylene/tert-Butanol | 80-250°C | 4-TBC / 3,5-DTBC | Selectivity dependent on temperature |

| Aluminated Porous Magadiite | Catechol, tert-Butanol | Liquid-phase | 4-TBC | 93.4% Conversion, 80.4% Selectivity |

| WOx/ZrO2 | Catechol, tert-Butanol | 413 K, 30 min | 4-TBC | 99% Conversion, 99% Selectivity |

| Engineered Monooxygenase | 2-tert-Butylphenol | Biotransformation | 3-tert-Butylcatechol | Highly selective |

Functionalization and Derivatization of this compound

The rich reactivity of the catechol and quinone moieties in this compound allows for a wide range of functionalization and derivatization strategies, leading to the synthesis of diverse molecular architectures with interesting properties.

Formation of Schiff Base Condensation Products

The reaction of 4,6-di-tert-butyl-1,2-dihydroxybenzaldehyde, a derivative of this compound, with various primary amines readily yields Schiff base catechols. acs.org These condensation reactions typically proceed in high yields in methanol, and heating can accelerate the process without significantly affecting the yield. acs.org The resulting 3-iminomethylcatechols can act as acid catalysts in the reaction. acs.org These Schiff base ligands are valuable in coordination chemistry for the synthesis of metal complexes. acs.org

Synthesis of Substituted Benzoquinones and Related Structures

The oxidation of this compound is a common method to prepare the corresponding 3,5-di-tert-butyl-o-benzoquinone (B121359). This transformation can be achieved using various catalytic systems. For example, mononuclear manganese complexes have been shown to be effective catalysts for the oxidation of this compound to 3,5-di-tert-butylquinone, exhibiting saturation kinetics. nih.govacs.org Organocobaloxime complexes also catalyze this oxidation reaction in methanol. nih.gov

Electrochemical methods provide a green and efficient route for the synthesis of 3,5-di-tert-butyl-1,2-benzoquinone and its subsequent derivatization. researchgate.net The electrochemical oxidation of this compound can be coupled with reactions with various nucleophiles. For instance, in the presence of benzylamines, a one-pot electrochemical process can yield 2-arylbenzoxazole derivatives in high yields under mild and green conditions. rsc.org This process proceeds through an "electron transfer + chemical reaction (imine formation) + chemical reaction (cyclization) + electron transfer" (ECCE) mechanism. researchgate.netrsc.org Similarly, anodic oxidation in the presence of primary aliphatic amines can lead to the formation of 2-hydroxyacetamide (B1193895) derivatives through extradiol ring cleavage of the electrogenerated o-benzoquinone. researchgate.net

Preparation of Chiral Derivatives and Enantioselective Syntheses

This compound and its derivatives have been utilized in the development of chiral molecules and enantioselective transformations. For instance, chiral bis-N,N,O,O-boron chelated BOPHY dyes have been synthesized in a one-pot reaction involving this compound. This reaction produces a mixture of racemic and meso diastereoisomers, with the racemic isomers being resolvable by chiral HPLC. uantwerpen.be

Furthermore, this compound has been employed as an additive in the enantioselective synthesis of 1,2-oxazinanes and isoxazolidines through an asymmetric nitroso aldol (B89426) reaction catalyzed by L-proline. sigmaaldrich.cnscientificlabs.ie The use of chiral ligands derived from steroids in copper(II) complexes has been shown to catalyze the bioanalogous oxidation of this compound. The stereochemistry of the steroid ligand influences the catalytic activity, opening avenues for enantioselective oxidations. nih.gov Chiral coordination cages containing copper(II) have also been used as effective heterogeneous catalysts for the oxidation of this compound and have shown potential for chiral recognition of molecules like DOPA. nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of this compound and its derivatives. A notable example is the use of SO3H-functionalized ionic liquids as recyclable catalysts for the tert-butylation of catechol with tert-butyl alcohol. researchgate.net These ionic liquid-based systems offer advantages such as reduced corrosion, lower environmental impact, and catalyst recyclability.

Electrochemical synthesis represents another significant green chemistry approach. The electrochemical oxidation of this compound allows for the synthesis of various derivatives, such as benzoxazoles, without the need for toxic reagents and solvents, often in aqueous media. researchgate.netrsc.org This method avoids the use of harsh oxidants and can be performed under mild conditions. rsc.org The use of a carbon electrode in an undivided cell further simplifies the experimental setup. researchgate.net

The development of heterogeneous catalysts, such as WOx/ZrO2 and aluminated porous silicates, for the selective alkylation of catechol also aligns with green chemistry principles by facilitating catalyst separation and reuse, thereby minimizing waste. acs.orgresearchgate.net

| Green Chemistry Approach | Key Feature | Example Application |

| Ionic Liquid Catalysis | Recyclable catalyst, reduced waste | tert-Butylation of catechol |

| Electrochemical Synthesis | Avoids toxic reagents/solvents, mild conditions | Synthesis of benzoxazoles from this compound |

| Heterogeneous Catalysis | Easy catalyst separation and reuse | Selective alkylation of catechol |

Redox Chemistry and Electron Transfer Processes of 3,5 Di Tert Butylcatechol Systems

One-Electron and Two-Electron Transfer Mechanisms

The oxidation of 3,5-di-tert-butylcatechol to its corresponding o-quinone, 3,5-di-tert-butyl-1,2-benzoquinone, can proceed through distinct one-electron or two-electron transfer pathways. The operative mechanism is often dependent on the specific reaction conditions, such as the nature of the oxidant, the solvent, and the pH of the medium.

The initial step is a one-electron oxidation of the catechol (H₂dbc) to form a semiquinone radical intermediate (H₂dbc⁺•). This can be achieved through methods like photoionization or reaction with a strong one-electron oxidant. cdnsciencepub.com This radical cation is highly acidic and rapidly deprotonates to yield the neutral semiquinone radical (Hdbc•). cdnsciencepub.com A second one-electron oxidation of this semiquinone radical then produces the final o-quinone product (dbq).

Conversely, the reduction of 3,5-di-tert-butyl-1,2-benzoquinone can also occur stepwise. A one-electron reduction yields the semiquinone radical anion (dbsq⁻•), which can be protonated to the neutral radical. A subsequent one-electron reduction leads to the catechol dianion, which upon protonation gives this compound. The one-electron reduction potential for the quinone was determined at pH 7 to be E₇ = 0.01 ± 0.04 V. cdnsciencepub.com The reaction with ascorbate, however, appears to be a direct two-electron reduction of the quinone to the catechol. cdnsciencepub.com

Formation and Reactivity of Semiquinone Radical Intermediates

The 3,5-di-tert-butylsemiquinone radical is a key intermediate in the redox chemistry of the catechol/quinone system. It can be generated through several methods, including the one-electron oxidation of this compound or the one-electron reduction of 3,5-di-tert-butyl-1,2-benzoquinone. cdnsciencepub.com Techniques such as laser flash photolysis, pulse radiolysis, and in-situ electrochemical generation coupled with electron spin resonance (ESR) spectroscopy have been instrumental in its detection and characterization. cdnsciencepub.comacs.orgnih.gov

The semiquinone radical exists in different protonation states depending on the pH of the solution. The radical cation (H₂dbc⁺•), formed by photoionization, is a strong acid (pKa < 2) and quickly loses a proton to form the neutral semiquinone radical (Hdbc•). cdnsciencepub.com This neutral radical, in turn, can be deprotonated to the semiquinone radical anion (dbsq⁻•), with a pKa of 6.0 ± 0.1. cdnsciencepub.comresearchgate.net

The reactivity of the semiquinone radical is diverse. It can undergo disproportionation, where two radical molecules react to form one molecule of the catechol and one molecule of the quinone. This is often a key pathway for its decay in the absence of other reagents. The semiquinone radical anion can also react with molecular oxygen. For instance, in certain catalytic cycles, it is proposed that a metal-bound semiquinone anion radical is formed, which then participates in subsequent oxidation steps. psu.edu The radical's stability can be significantly influenced by its environment; for example, coordination to metal ions can stabilize the radical form.

Electrochemical Characterization and Redox Potential Analysis

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of the this compound/quinone system. In a typical CV experiment in aqueous media, this compound exhibits a single anodic peak (oxidation) and a corresponding cathodic peak (reduction) on the reverse scan, indicative of a quasi-reversible two-electron process. researchgate.net

The stability of the electrochemically generated 3,5-di-tert-butyl-1,2-benzoquinone can be assessed by the ratio of the cathodic peak current (Ipc) to the anodic peak current (Ipa). A ratio close to unity, especially at high scan rates, suggests that the quinone is stable on the timescale of the CV experiment. researchgate.net At lower scan rates, this ratio may decrease, indicating that the quinone is consumed by subsequent chemical reactions. researchgate.netrsc.org The peak separation between the anodic and cathodic peaks provides information about the electron transfer kinetics.

Table 1: Scan Rate Dependence of Peak Currents in Cyclic Voltammetry Data derived from studies on the electrochemical oxidation of this compound in the presence of nucleophiles, illustrating typical behavior.

| Scan Rate (mV s⁻¹) | Anodic Peak Current (Ipa) (Arbitrary Units) | Cathodic Peak Current (Ipc) (Arbitrary Units) | Peak Current Ratio (Ipc/Ipa) |

|---|---|---|---|

| 2.5 | Data not available | Data not available | < 1 |

| 5 | Data not available | Data not available | Increases |

| 10 | Data not available | Data not available | Increases |

| 20 | Data not available | Data not available | Approaches 1 |

The redox potentials of the this compound/quinone couple are highly dependent on the pH of the solution due to the involvement of protons in the redox reactions. Studies have shown that the formal potential of the couple shifts to less positive values as the pH increases, which is consistent with the release of protons upon oxidation.

A detailed analysis of the two-electron reduction potential of 3,5-di-tert-butyl-1,2-benzoquinone in a 25% methanol-water mixture across a pH range of 3 to 14 revealed a complex relationship. The plot of reduction potential versus pH shows two linear segments. cdnsciencepub.com From pH 3 to 10, the slope is approximately 0.056 V/pH unit, which is very close to the theoretical Nernstian value of 0.059 V/pH for a process involving an equal number of electrons and protons (in this case, two protons and two electrons). cdnsciencepub.com Above pH 10, the slope decreases to about 0.03 V/pH unit, indicating a change in the protonation state of the species involved in the redox equilibrium. cdnsciencepub.com The intersection of these two linear portions occurs at a pH of 10.0, which corresponds to the pKa of the catechol, a value confirmed by spectrophotometric titration (pKa = 10.05 ± 0.05). cdnsciencepub.comresearchgate.net

Table 2: pH Dependence of the Two-Electron Reduction Potential of 3,5-Di-tert-butyl-1,2-benzoquinone Data from studies in 25% methanol-water solution. cdnsciencepub.com

| pH Range | Slope (V/pH unit) | Inferred Redox Reaction |

|---|---|---|

| 3 - 10 | -0.056 | dbq + 2e⁻ + 2H⁺ ⇌ H₂dbc |

| > 10 | -0.030 | dbq + 2e⁻ + H⁺ ⇌ Hdbc⁻ |

The solvent also plays a crucial role. The use of mixed solvents, such as ethanol (B145695)/water, is common to ensure the solubility of the organic catechol and quinone species. researchgate.netcdnsciencepub.com The solvent can affect the stability of the redox species, particularly the charged intermediates, and can influence the kinetics of both electron transfer and any coupled chemical reactions.

Oxidative Coupling Reactions of this compound

The electrochemically generated 3,5-di-tert-butyl-1,2-benzoquinone is a reactive electrophile that can participate in various subsequent chemical reactions, including oxidative coupling. When the electrochemical oxidation of this compound is performed in the presence of suitable nucleophiles, a variety of coupled products can be synthesized.

For example, studies have shown that in an ethanol/water mixture, the generated quinone can interact with unreacted this compound to form an ortho-benzoquinhydrone, which is a non-covalently linked complex stabilized by hydrogen bonding. researchgate.netcdnsciencepub.com

Furthermore, the oxidation in the presence of amines, such as benzylamines, can lead to more complex reaction pathways. A proposed mechanism involves an initial electron transfer (oxidation of the catechol), followed by a chemical reaction (such as a Michael addition or condensation), another chemical reaction (cyclization), and a final electron transfer (ECCE mechanism). researchgate.netrsc.org This strategy has been employed for the green electrochemical synthesis of benzoxazole (B165842) derivatives, where the electrogenerated quinone reacts with an aminophenol or benzylamine (B48309) to form the heterocyclic product. researchgate.netpsu.edu These reactions highlight the synthetic utility of the redox chemistry of this compound, allowing for the construction of complex molecules under mild, electrochemically controlled conditions.

Coordination Chemistry and Metal Complexation of 3,5 Di Tert Butylcatechol Ligands

Synthesis and Structural Elucidation of Metal-Catecholate Complexes

The synthesis of metal complexes incorporating the 3,5-di-tert-butylcatecholate ligand is typically achieved through the reaction of a suitable metal precursor, such as a metal salt or a pre-formed complex, with the protonated ligand (H₂DBC), often in the presence of a base to facilitate deprotonation. The choice of solvent, temperature, and stoichiometry plays a crucial role in isolating the desired product.

For instance, rhodium(III) complexes have been synthesized by reacting [Rh(PPh₃)₃Cl] with 3,5-di-tert-butylcatechol in benzene, yielding a bis-semiquinonato complex, [Rh(PPh₃)(DBSQ)₂Cl]. zenodo.org A similar reaction using RhCl₃·3H₂O in ethanol (B145695) produces the tris-semiquinonato complex, [Rh(DBSQ)₃]. zenodo.org In the case of indium, the reaction of indium metal with 3,6-di-tert-butyl-o-benzoquinone (a derivative) in toluene (B28343) leads to a tris-o-semiquinolate derivative, (3,6-SQ)₃In. rsc.org

Polynuclear complexes are also accessible. The reaction of Fe(ClO₄)₃·6H₂O with di-2-pyridyl ketone and H₂DBC in the presence of triethylamine (B128534) can yield either a tetranuclear iron(III) cluster or a trinuclear iron(III) complex, depending on the reaction conditions. rsc.org

Table 1: Selected Structural Data for Metal Complexes with this compound Derivatives

| Complex | Metal Ion(s) | Coordination Geometry | Key Structural Feature | Reference |

|---|---|---|---|---|

| Mn(bpia)(OAc)(OCH₃) | Mn(III) | Octahedral | N₄O₂ donor set | nih.gov |

| [Rh(PPh₃)(DBSQ)₂Cl] | Rh(III) | Not specified | Contains two semiquinonato ligands | zenodo.org |

| (3,6-SQ)₃In | In(III) | Trigonal Prismatic | Contains three semiquinolate ligands | rsc.org |

| Fe₄{(py)₂C(OMe)O}₂{(Hpy)(py)C(OMe)O}₂(dbcat)₄₂ | Fe(III) | Octahedral | Zigzag array of four Fe(III) ions | rsc.org |

This compound as a Redox-Active Ligand (Catecholate, Semiquinonate, Quinone Forms)

A defining feature of this compound is its ability to exist in three distinct, interconvertible redox states. This property is central to its role as a "non-innocent" ligand, where the oxidation state of the ligand itself is not always clear and can participate directly in the redox chemistry of the complex. mdpi.com

The three redox forms are:

Catecholate (dbcat²⁻) : The fully reduced, dianionic form. It is a strong σ- and π-donor.

Semiquinonate (dbsq⁻) : A one-electron oxidized, radical monoanionic form. The presence of this radical species can be confirmed by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which detects the unpaired electron. zenodo.org

Quinone (dbq⁰) : The fully oxidized, neutral form.

The accessibility of these three states allows the ligand to act as an electron reservoir, accepting or donating electrons during chemical reactions. This redox activity is crucial in the catalytic cycles of many enzymes that these complexes are designed to model. nih.gov The electrochemical oxidation of this compound to 3,5-di-tert-butyl-1,2-benzoquinone (the quinone form) is a quasi-reversible two-electron process. researchgate.net

In metal complexes, the ligand can be found in any of these three forms, and the distribution of electrons between the metal and the ligand can be ambiguous. For example, a complex could be described as a M(II) center with a semiquinonate radical ligand, or as a M(III) center with a catecholate ligand. Spectroscopic and magnetic studies are often required to determine the true electronic structure. This has been observed in manganese complexes where the reaction of a dimanganese(III) system with H₂DBC leads to the formation of semiquinonato compounds, [Mn(III)(L)(DBSQ)]. nih.gov Similarly, rhodium complexes have been synthesized containing the ligand in its semiquinonato (DBSQ) state. zenodo.org

Design Principles for Transition Metal Complexes with this compound Derivatives

The design of transition metal complexes with this compound ligands is guided by the desired function, such as mimicking the active sites of metalloenzymes or developing new catalysts. Key design principles involve the selection of the metal ion, the control of the coordination number and geometry, and the use of ancillary (or co-) ligands to fine-tune the electronic and steric properties of the complex.

In mononuclear complexes, a single metal center is coordinated by one or more catecholate ligands, along with other supporting ligands. These complexes are often synthesized to model the active sites of enzymes like catechol dioxygenases. nih.govacs.org For example, a series of mononuclear manganese complexes have been synthesized with different ancillary ligands to create specific donor sets around the metal, such as N₄O₂ or N₄Cl₂. nih.gov

The properties of these complexes can be systematically varied. For instance, substituting oxygen donor atoms in the ancillary ligand with chloride atoms has been shown to shift the redox potentials of the manganese complexes to more positive values. nih.gov This demonstrates how the choice of co-ligand can directly influence the electronic properties and subsequent reactivity of the metal center. These manganese complexes have shown high catalytic activity in the oxidation of this compound to its corresponding quinone. nih.govacs.org

Dinuclear and polynuclear complexes feature two or more metal centers bridged by ligands, which can include the catecholate itself or other bridging groups like phenoxides or hydroxides. nih.govnih.gov These systems are of significant interest as models for the active sites of enzymes such as catechol oxidase, which contain dicopper centers. nih.gova2bchem.com

The design of these complexes focuses on controlling the distance and orientation of the metal centers, as this is critical for their magnetic and catalytic properties. nih.gov For example, double phenoxido-bridged dinuclear nickel(II) complexes have been synthesized, and their catecholase activity has been studied. sigmaaldrich.com Similarly, the use of a "blend" of di-2-pyridyl ketone and H₂dbcat in iron(III) chemistry has led to the formation of both tetranuclear and trinuclear clusters. rsc.org In these polynuclear systems, the catecholate ligand can adopt various bridging modes, connecting two or even three metal ions. rsc.org Variable-temperature magnetic susceptibility studies on these iron clusters revealed antiferromagnetic exchange interactions between the metal centers. rsc.org

Valence Tautomerism and Charge Distribution in 3,5 Di Tert Butylcatechol Metal Complexes

Mechanistic Investigations of Valence Tautomeric Interconversion

The interconversion between valence tautomers in 3,5-di-tert-butylcatechol metal complexes is fundamentally an intramolecular electron transfer process. academie-sciences.fr This transfer is coupled with a change in the spin state of the metal ion, particularly in cobalt complexes. rsc.org At low temperatures, the more stable form is typically the low-spin Co(III) complex with a dianionic catecholate ligand (3,5-DTBCat²⁻). academie-sciences.frub.edu As the temperature increases, an electron transfers from the catecholate ligand to the Co(III) center. This reduces the cobalt to Co(II) and oxidizes the ligand to a semiquinonate radical monoanion (3,5-DTBSQ⁻). academie-sciences.fr This process is often accompanied by a spin change of the cobalt ion from low-spin (diamagnetic) to high-spin (paramagnetic). nih.gov

The mechanism is driven by entropy, with the high-spin Co(II)-semiquinonate tautomer having greater vibrational and electronic entropy due to longer metal-ligand bonds and a higher spin state degeneracy. d-nb.inforsc.org The transition can be monitored by various spectroscopic techniques, including UV-vis, NMR, and EPR, which detect the distinct electronic and magnetic signatures of each tautomer. academie-sciences.fr

Influence of Metal Ion, Co-ligands, and Solvents on Valence Tautomerism

The valence tautomeric behavior of this compound complexes is highly sensitive to the coordination environment, including the metal ion, ancillary (co-)ligands, and the surrounding solvent molecules.

Metal Ion: While cobalt is the most studied metal for valence tautomerism with this compound, other transition metals like manganese, nickel, and copper have also been investigated. academie-sciences.frosti.gov The redox potential of the metal ion is a critical factor in determining whether a valence tautomeric transition will occur.

Co-ligands: The electronic and steric properties of the co-ligands coordinated to the metal center play a crucial role in tuning the relative stabilities of the valence tautomers. researchgate.net For instance, in a series of cobalt complexes with methylated tris(2-pyridylmethyl)amine (B178826) (Meₙtpa) ligands, the degree of methylation influences the charge distribution and the response to external stimuli. nih.gov More electron-donating co-ligands tend to stabilize the Co(III) state, while sterically bulky ligands can affect the transition temperature or even inhibit the transition altogether. d-nb.infomdpi.com The use of different N-donor ancillary ligands can shift the interconversion temperature or alter the fraction of the electronic isomers present. academie-sciences.fr

Solvents: The solvent can significantly impact the valence tautomeric equilibrium, particularly in solution studies. The polarity and coordinating ability of the solvent can stabilize one tautomer over the other. researchgate.net For example, the transition temperature for a given complex can vary across different solvents. ub.edu In the solid state, solvent molecules incorporated into the crystal lattice can influence the packing and intermolecular interactions, thereby affecting the transition characteristics. mdpi.comresearchgate.net

| Complex | Co-ligand | Anion/Solvent | Observed VT Behavior | Reference |

| [Co(3,5-DTBCat)(3,5-DTBSQ)(py)₂] | Pyridine | 0.5 py | Thermally and photo-induced VT. Incomplete transition attributed to π-π stacking. | researchgate.net |

| [Co(Me₂tpa)(3,5-dbdiox)]⁺ | bis(6-methyl-2-pyridylmethyl)amine | N/A | Two-step thermally-induced VT at 155 K and 95 K. | nih.govd-nb.info |

| [Co(Me₃tpa)(3,5-dbdiox)]⁺ | tris(6-methyl-2-pyridylmethyl)amine | N/A | No thermally-induced VT due to steric hindrance. | nih.govd-nb.info |

| Co₂(Lᵗᵖᵇᵃᵖ)(3,5-dbcat)₂ | Lᵗᵖᵇᵃᵖ | SO₄²⁻, MeOH, H₂O | Gradual, incomplete VT around 370 K. | mdpi.com |

| Co₂(Lᵗᵖᵇᵃᵖ)(3,5-dbcat)₂₂ | Lᵗᵖᵇᵃᵖ | ClO₄⁻, H₂O | No VT observed in the measured temperature range. | mdpi.com |

Temperature-Dependent and Pressure-Induced Valence Tautomerism

Temperature-Dependent Valence Tautomerism: The most common stimulus for inducing valence tautomerism is a change in temperature. academie-sciences.fr As temperature increases, the entropy-driven transition from the low-spin Co(III)-catecholate to the high-spin Co(II)-semiquinonate form is favored. rsc.org This transition can be gradual or abrupt and may exhibit thermal hysteresis, a key feature for potential applications in molecular switching devices. academie-sciences.froup.com The transition temperature (T₁/₂) is defined as the temperature at which the two tautomers are present in equal concentrations.

Pressure-Induced Valence Tautomerism: The application of external pressure can also induce a valence tautomeric transition. academie-sciences.fr Since the low-spin Co(III)-catecholate form generally has a smaller molecular volume due to shorter bond lengths, applying pressure typically favors this state (Le Chatelier's principle). d-nb.info This allows for the study of valence tautomerism in complexes that may not exhibit a thermally induced transition. For example, a sterically hindered cobalt complex that is thermally inactive was shown to undergo a one-step valence tautomeric transition under high pressure. nih.govd-nb.info High-pressure single-crystal X-ray diffraction is a powerful tool for characterizing these pressure-induced structural changes at an atomic level. nih.govd-nb.info

| Complex | Stimulus | Transition Temperature/Pressure | Key Observation | Reference |

| [Co(Me₂tpa)(3,5-dbdiox)]⁺ | Temperature | 155 K and 95 K (two-step) | Cooling induces conversion from hs-Co(II)-SQ to ls-Co(III)-Cat. | nih.govd-nb.info |

| [Co(Me₂tpa)(3,5-dbdiox)]⁺ | Pressure | 0.43 GPa - 1.30 GPa | Gradual, one-step transition. | nih.govd-nb.info |

| [Co(Me₃tpa)(3,5-dbdiox)]⁺ | Pressure | 2.60 GPa - 3.10 GPa | Pressure overcomes steric hindrance to trigger VT. | nih.govd-nb.info |

| [Co(phen)(3,5-DTBSQ)₂] | Pressure | N/A | First example of a pressure-driven solid-state VT transformation. | academie-sciences.fr |

Electronic and Magnetic Properties Associated with Valence Tautomerism

The two valence tautomers of a this compound complex possess distinct electronic and magnetic properties, which is the basis for their potential applications.

Electronic Properties: The change in charge distribution and electronic configuration between the tautomers leads to dramatic changes in their optical properties, often resulting in a color change (thermochromism). d-nb.info For instance, the low-spin Co(III)-catecholate form is often characterized by ligand-to-metal charge transfer (LMCT) bands, while the high-spin Co(II)-semiquinonate form exhibits different absorption bands, including those associated with the semiquinone radical. academie-sciences.fr The UV-vis-NIR spectrum of a solution of [Co(3,5-DTBCat)(3,5-DTBSQ)(bpy)] in toluene (B28343) at low temperatures shows a characteristic band around 600 nm for the ls-Co(III) tautomer, which changes upon heating as it converts to the hs-Co(II) form. academie-sciences.fr

Magnetic Properties: The magnetic properties of these complexes are directly linked to the spin state of the metal ion. The low-spin Co(III) tautomer is diamagnetic (S=0), while the high-spin Co(II) tautomer is paramagnetic (S=3/2). nih.gov The semiquinonate radical ligand also possesses a spin (S=1/2). In the hs-Co(II)-SQ form, the magnetic interaction between the Co(II) center and the semiquinonate radical(s) can lead to either ferromagnetic or antiferromagnetic coupling. Magnetic susceptibility measurements as a function of temperature are a primary method for characterizing the valence tautomeric transition, with the product of molar magnetic susceptibility and temperature (χₘT) showing a distinct change as the transition occurs. oup.com For example, the χₘT value for a low-spin Co(III) complex is close to zero, while it increases significantly upon conversion to the high-spin Co(II) form.

Catalytic Applications and Biomimetic Studies Involving 3,5 Di Tert Butylcatechol

Biomimetic Catechol Oxidase Activity

Catechol oxidases are copper-containing enzymes that catalyze the oxidation of o-diphenols to their corresponding o-quinones. The study of synthetic complexes that mimic this activity provides valuable insights into the enzyme's mechanism and aids in the development of new oxidation catalysts. 3,5-Di-tert-butylcatechol is a widely used substrate in these model studies due to its straightforward oxidation to 3,5-di-tert-butyl-o-benzoquinone (B121359), which has a distinct absorption band around 400 nm, facilitating kinetic analysis.

Copper-Based Catalytic Systems

A vast number of copper complexes have been synthesized and investigated for their ability to mimic catechol oxidase activity using this compound as the substrate. These studies have explored the influence of ligand design, nuclearity (mononuclear and dinuclear complexes), and the coordination environment of the copper centers on the catalytic efficiency.

Dinuclear copper(II) complexes are of particular interest as they can model the coupled binuclear copper active site of catechol oxidase. For instance, a series of new dinuclear copper(II) complexes demonstrated very high turnover numbers for the oxidation of this compound in methanol, with one complex exhibiting a Kcat value of 3.24 x 10^4 h⁻¹, significantly higher than previously reported catalysts. nih.govsemanticscholar.org In acetonitrile, the reaction catalyzed by these complexes proceeds through the formation of spectroscopically detectable enzyme-substrate adducts. nih.gov Another study on a dinuclear copper(II) complex with a phenol-based ligand reported a Kcat value of 7.2 × 10^3 h⁻¹ in methanol. rsc.org

Mononuclear copper(II) complexes have also shown significant catecholase activity. A square-planar Cu(II) complex with a phenol-based chelating agent was found to effectively catalyze the aerial oxidation of this compound in methanol, with a Kcat value of 2.56 × 10^3 h⁻¹. mdpi.com The mechanism is proposed to involve the formation of a ligand phenoxyl radical. mdpi.com A copper(I) complex with a sterically crowded monodentate N-donor ligand also proved to be a good catalyst for the oxidation of this compound to 3,5-di-tert-butyl-1,2-benzoquinone and hydrogen peroxide by dioxygen. nih.gov

The catalytic mechanism can be influenced by the reaction medium and the specific structure of the copper complex. For example, a tetranuclear carbonato-bridged copper(II) cluster was found to dissociate into dinuclear units in solution, which then catalyze the oxidation of this compound through two different pathways in methanol. acs.org

Table 1: Kinetic Parameters for the Oxidation of this compound by Copper-Based Catalytic Systems

| Catalyst | Solvent | Kcat (h⁻¹) | KM (M) | Vmax (M s⁻¹) | Reference |

|---|---|---|---|---|---|

| Dinuclear Cu(II) Complex 1 | Methanol | 3.24 x 10⁴ | - | - | nih.govsemanticscholar.org |

| [Cu₂(papy)₂(CH₃OH)₂] | Methanol | 7.2 x 10³ | 2.97 x 10⁻⁴ | 2 x 10⁻⁴ | rsc.org |

| [Cuᴵᴵ(L)Cl] | Methanol | 2.56 x 10³ | - | - | mdpi.com |

Manganese-Based Catalytic Systems

Manganese complexes have also been explored as functional models for catechol oxidase. A series of mononuclear manganese(III) complexes have demonstrated high catalytic activity in the oxidation of this compound to 3,5-di-tert-butylquinone, exhibiting saturation kinetics. nih.govnih.gov The turnover numbers (kcat) for these complexes were determined to be in the range of 86 to 230 h⁻¹. nih.govnih.gov A correlation between the redox potential of the manganese complexes and their catechol oxidase-like catalytic activity was observed. nih.gov

In some systems, a manganese(II) complex can accelerate the base-catalyzed oxidation of this compound by dioxygen. researchgate.netekb.eg The proposed mechanism involves the interaction of the manganese complex with a hydroperoxo intermediate. researchgate.net Kinetic studies of such systems have shown a first-order dependence on the concentration of the manganese complex and dioxygen, with saturation kinetics with respect to both the catechol and the base. researchgate.net

Table 2: Kinetic Parameters for the Oxidation of this compound by Manganese-Based Catalytic Systems

| Catalyst | Solvent | Kcat (h⁻¹) | Reference |

|---|---|---|---|

| Mn(bpia)(OAc)(OCH₃) (1) | Methanol | 86 ± 7 | nih.govnih.gov |

| Mn(bipa)(OAc)(OCH₃) (2) | Methanol | 101 ± 4 | nih.govnih.gov |

| Mn(bpia)(Cl)₂ (3) | Methanol | 230 ± 4 | nih.govnih.gov |

| Mn(bipa)(Cl)₂ (4) | Methanol | 130 ± 4 | nih.govnih.gov |

Cobalt-Based Catalytic Systems

Cobalt complexes have emerged as effective catalysts for the oxidation of this compound. A 5, 10, 15, 20-tetraphenylporphyrinatocobalt(II) complex was found to be an efficient catalyst for the oxidation of this compound to the corresponding quinone using molecular oxygen in dimethylformamide. ekb.egtandfonline.com The reaction kinetics showed a linear relationship with the catalyst concentration and saturation kinetics with respect to both the substrate and dioxygen pressure. ekb.egtandfonline.com The proposed mechanism involves the formation of a ternary complex of the catalyst, substrate, and dioxygen, with the detection of a semiquinone anion radical intermediate. ekb.egtandfonline.com

Mononuclear Co(II) complexes derived from aminoalcohols have also been investigated, showing good catalytic activity with Kcat values of 106.99 h⁻¹ and 90.32 h⁻¹ in methanol. researchgate.net Furthermore, a dinuclear mixed-valence Co(III)Co(II) complex has been reported to exhibit catecholase activity, with a turnover number of 482.16 h⁻¹ in acetonitrile. rsc.org

Table 3: Kinetic Parameters for the Oxidation of this compound by Cobalt-Based Catalytic Systems

| Catalyst | Solvent | Kcat (h⁻¹) | Reference |

|---|---|---|---|

| Mononuclear Co(II) Complex 1 | Methanol | 106.99 | researchgate.net |

| Mononuclear Co(II) Complex 2 | Methanol | 90.32 | researchgate.net |

| Dinuclear Co(III)Co(II) Complex | Acetonitrile | 482.16 | rsc.org |

Other Transition Metal Complexes as Catecholase Models

Besides copper, manganese, and cobalt, complexes of other transition metals such as iron and nickel have been studied as catecholase mimics. For instance, a di-μ2-phenoxo-bridged dinuclear Ni(II) complex has been shown to be effective in mimicking catecholase activity with this compound as the substrate, with a turnover number of 22.97 h⁻¹. The reaction is suggested to proceed through a nickel(II)-semiquinonate intermediate.

Oxidative Dehydrogenation of this compound to 3,5-Di-tert-butyl-o-benzoquinone

The oxidation of this compound to 3,5-di-tert-butyl-o-benzoquinone is a classic example of oxidative dehydrogenation. This transformation can be achieved using various catalytic systems, with a focus on developing efficient and selective methods.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Several transition metal complexes have been employed as homogeneous catalysts for the oxidative dehydrogenation of this compound.

Triphenylphosphinecobaloxime(II) has been identified as a selective catalyst for this reaction at room temperature and atmospheric dioxygen pressure. The mechanism involves the initial formation of a catecholatocobaloxime(III) species, with the detection of a semiquinone anion radical and its cobaloxime(III) complex as intermediates. The rate-determining step is proposed to be the hydrogen atom abstraction from the catechol by a superoxocobaloxime intermediate.

The previously mentioned 5, 10, 15, 20-tetraphenylporphyrinatocobalt(II) complex also serves as a selective catalyst for the oxidative dehydrogenation of this compound to the corresponding 1,2-benzoquinone (B1198763) using molecular oxygen. tandfonline.com This system demonstrates catecholase-like activity based on free-radical intermediates. tandfonline.com

Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages, including catalyst recyclability and ease of separation from the reaction mixture. Various metal complexes have been developed as effective heterogeneous catalysts for the aerobic oxidation of 3,5-DTBC.

Research has demonstrated the efficacy of a di-μ2-phenoxo-bridged dinuclear Ni(II) complex in mimicking catecholase activity. Kinetic studies of the oxidation of 3,5-DTBC using this complex indicate that the reaction follows first-order kinetics with respect to the catalyst's concentration researchgate.net. Similarly, a 5, 10, 15, 20-tetraphenylporphyrinatocobalt(II) complex has proven to be an efficient catalyst for the oxidation of 3,5-DTBC to 3,5-di-tert-butylbenzoquinone using molecular oxygen in dimethylformamide ekb.eg. The reaction rate shows a linear relationship with the catalyst concentration and exhibits saturation kinetics dependent on both the substrate concentration and dioxygen pressure ekb.eg.

A series of mononuclear manganese complexes have also been synthesized and show high catalytic activity for 3,5-DTBC oxidation, exhibiting saturation kinetics at high substrate concentrations. The turnover numbers for these catalysts vary based on their specific ligand environments nih.govepa.gov. Another study utilized a chiral copper-based cage complex, [SiF₆@Cu₂(SiF₆)(s,r-L)₄]·3CHCl₃·4EtOH, which functions as a recyclable heterogeneous catalyst for the oxidation of 3,5-DTBC in acetone. The catalyst's efficiency was maintained even at room temperature, and it was found to be perfectly recyclable, with up to 90% of the catalyst recoverable after the reaction researchgate.net.

Table 1: Performance of Various Heterogeneous Catalysts in 3,5-DTBC Oxidation

| Catalyst | Metal Center | Key Findings | Reference |

|---|---|---|---|

| Dinuclear Phenoxo-bridged Complex | Nickel(II) | Effective catecholase mimic; reaction follows first-order kinetics. | researchgate.net |

| Mn(bpia)(Cl)₂ | Manganese(II) | High catalytic activity with a turnover number (kcat) of 230 ± 4 h⁻¹. | nih.govepa.gov |

| Mn(bipa)(OAc)(OCH₃) | Manganese(II) | Turnover number (kcat) of 101 ± 4 h⁻¹. | nih.gov |

| 5, 10, 15, 20-Tetraphenylporphyrinatocobalt(II) | Cobalt(II) | Efficient oxidation with saturation kinetics dependent on substrate and O₂. | ekb.eg |

| [SiF₆@Cu₂(SiF₆)(s,r-L)₄]·3CHCl₃·4EtOH | Copper(II) | Recyclable catalyst, effective at room temperature. | researchgate.net |

Organic Catalysis and Organocatalytic Oxidation of this compound

Organic catalysts, or organocatalysts, present a sustainable alternative to metal-based systems, often operating under mild conditions and reducing the generation of hazardous by-products.

Biomimetic studies have also explored base-catalyzed oxidation. The oxidation of 3,5-DTBC by dioxygen can be accelerated by the organic base triethylamine (B128534) (TEA). This base-catalyzed reaction is further enhanced by the presence of a 6-coordinate dioximatomanganese(II) complex, which interacts with the hydroperoxo intermediate formed during the TEA-catalyzed process nih.gov. The kinetics of this enhanced reaction show a first-order dependence on the concentrations of both the manganese complex and O₂ and display saturation kinetics concerning both 3,5-DTBC and TEA nih.gov.

Catalysis within Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

MOFs and COFs are crystalline porous materials that are highly valued in catalysis due to their large surface areas, tunable porosity, and well-defined active sites.

Porphyrin-based MOFs have been investigated as heterogeneous catalysts for the oxidation of 3,5-DTBC researchgate.net. For instance, MOF-818 has been shown to catalyze this reaction. Furthermore, titanium-based MOFs like MIL-125 and MIL-125_NH₂ have demonstrated superior selectivity (nearly 100%) in the oxidation of similar alkylphenols to their corresponding benzoquinones using aqueous H₂O₂ mdpi.com.

COFs have been engineered with redox-active catechol moieties to serve as active sites for photocatalysis. In one study, a series of COFs were designed where a catechol-quinone interconversion mechanism facilitates the photocatalytic reduction of oxygen to hydrogen peroxide acs.org. This highlights the potential of integrating catechol units directly into the framework to create highly efficient catalytic systems acs.org.

Immobilization of Biocatalysts in MOFs for this compound Oxidation

The immobilization of enzymes within MOFs can enhance their stability, reusability, and catalytic activity by preventing aggregation and leakage. A prominent example is the successful encapsulation of microperoxidase-11 (MP-11), a heme-containing peptide, into the mesoporous cavities of a terbium-based MOF (Tb-mesoMOF).

The resulting MP-11@Tb-mesoMOF composite was used to catalyze the oxidation of this compound by H₂O₂. Kinetic experiments revealed that the MP-11@Tb-mesoMOF exhibited a significantly higher initial reaction rate compared to MP-11 immobilized on mesoporous silica (B1680970) (MCM-41). After 25 hours, the MOF-immobilized enzyme achieved a final conversion of 48.7%, substantially higher than the 12.3% for free MP-11 and 17.0% for MP-11@MCM-41. This superior performance was attributed to the confinement effect of the MOF, which stabilized the biocatalyst sigmaaldrich.com.

Integration of this compound Derivatives into MOF/COF Structures

Instead of using MOFs and COFs merely as supports, functional derivatives of 3,5-DTBC can be integrated directly into their structures as linkers or modulators, creating intrinsic catalytic activity.

A robust zirconium-based MOF, UiO-66, has been functionalized with catechol groups to create UiO-66-CAT. This material was subsequently metalated with Fe(III) or Cr(III) to generate coordinatively unsaturated monocatecholato species within the framework mdpi.comescholarship.org. The resulting Cr-metalated MOF proved to be a highly efficient and recyclable catalyst for the oxidation of various secondary alcohols to ketones using tert-butyl hydroperoxide (TBHP) or H₂O₂ as the oxidant escholarship.org.

Similarly, COFs have been constructed with embedded catechol functionalities. By employing a solvent-assisted ligand exchange method, defective COF-LZU1 was decorated with protocatechualdehyde, which provides free hydroxy groups for chelating metal ions. After complexing with Fe³⁺, this functionalized COF demonstrated excellent activity for the catalytic alcoholysis of epoxides griffith.edu.au. The integration of redox-active catechol units into COF skeletons has also been shown to create high-performance photocatalysts for solar-driven H₂O₂ production acs.org.

Advanced Oxidation Processes Involving this compound

Advanced Oxidation Processes (AOPs) are a set of procedures that rely on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), to degrade organic pollutants. While specific studies on the degradation of 3,5-DTBC by common AOPs like Fenton or ozonation are limited, the principles of these processes are applicable.

Ozonation and UV/O₃ processes are effective AOPs for treating chemical wastewater containing organic pollutants nih.govmdpi.com. The UV/O₃ process, in particular, generates •OH, which can degrade organic compounds non-selectively and with a high degree of mineralization mdpi.com. The oxidation of substituted phenols, such as 4-tert-butylphenol, has been successfully demonstrated using photocatalytic AOPs mdpi.com.

Interestingly, the base-catalyzed autoxidation of 3,5-DTBC is known to produce hydrogen peroxide (H₂O₂) as a by-product researchgate.net. H₂O₂ is a key reagent in many AOPs, including the Fenton process. This suggests that under certain conditions, the oxidation of 3,5-DTBC could itself contribute to the generation of species relevant to advanced oxidation chemistry.

Mechanistic and Kinetic Investigations of 3,5 Di Tert Butylcatechol Reactions

Reaction Rate Determinations and Kinetic Modeling

Kinetic studies are crucial for elucidating the mechanism of 3,5-DTBC oxidation. By systematically varying the concentrations of the substrate (3,5-DTBC), the catalyst, and the oxidant (typically molecular oxygen), researchers can determine the rate law and gain insights into the rate-determining steps of the reaction.

In many catalytic systems that mimic enzyme behavior, the oxidation of 3,5-DTBC follows Michaelis-Menten kinetics. acs.org This model is applied when the reaction rate shows a hyperbolic dependence on the substrate concentration, indicating the formation of a catalyst-substrate complex. nih.gov At low substrate concentrations, the reaction is typically first-order, while at high concentrations, it becomes zero-order as the catalyst becomes saturated with the substrate. acs.orgijcce.ac.ir

The kinetic parameters derived from this model, such as the Michaelis constant (KM), the maximum reaction rate (Vmax), and the catalytic constant (kcat), provide quantitative measures of the catalyst's efficiency. nih.govacs.org For instance, a dinuclear copper(II) complex demonstrated a kcat value of 7.2 × 10³ h⁻¹ for the oxidation of 3,5-DTBC. nih.govrsc.org Similarly, a series of mononuclear manganese complexes exhibited kcat values ranging from 86 to 230 h⁻¹. acs.org These parameters are often determined from Lineweaver-Burk plots, which linearize the Michaelis-Menten equation. acs.orgsemanticscholar.org

| Catalyst System | kcat (h-1) | KM (M) | Vmax (M s-1) | Reference |

|---|---|---|---|---|

| [Cu2(papy)2(CH3OH)2] | 7.2 × 10³ | 2.97 × 10-4 | 2 × 10-4 | nih.govrsc.org |

| Mn(bpia)(OAc)(OCH3) | 86 ± 7 | - | - | acs.org |

| Mn(bipa)(OAc)(OCH3) | 101 ± 4 | - | - | acs.org |

| Mn(bpia)(Cl)2 | 230 ± 4 | - | - | acs.org |

| Mn(bipa)(Cl)2 | 130 ± 4 | - | - | acs.org |

The determination of the reaction order provides direct evidence for the roles of each reactant in the rate-determining step. In the oxidation of 3,5-DTBC catalyzed by various metal complexes, the reaction often exhibits first-order kinetics with respect to the catalyst concentration. researchgate.netekb.eg

Identification and Characterization of Reaction Intermediates

Identifying the transient species formed during the oxidation of 3,5-DTBC is key to confirming the proposed reaction mechanisms. Spectroscopic techniques are invaluable for detecting and characterizing these short-lived intermediates.

A common intermediate in the oxidation of catechols is the semiquinone anion radical. researchgate.net In the case of 3,5-DTBC, the formation of the 3,5-di-tert-butylsemiquinone (3,5-DBSQ•−) anion radical is frequently reported. ekb.egelte.hu This radical species is paramagnetic and thus can be detected by Electron Spin Resonance (ESR) spectroscopy. researchgate.netelte.huresearchgate.net The observation of the characteristic ESR signal for the 3,5-DBSQ•− radical provides strong evidence for a one-electron transfer step in the reaction mechanism. ekb.eg This intermediate can be formed through various pathways, including the one-electron reduction of the corresponding quinone or the one-electron oxidation of the hydroquinone. nih.gov Studies using fast kinetic spectroscopy have shown that photoionization of the catechol or reduction of the quinone can yield the same semiquinone radical. cdnsciencepub.comresearchgate.net

In metal-catalyzed aerobic oxidations, the activation of molecular oxygen is a critical step. This often involves the formation of peroxo-metal species. While direct observation of these intermediates is challenging due to their high reactivity, their existence is inferred from kinetic data and mechanistic proposals. For example, in a manganese-catalyzed system, the proposed mechanism involves the interaction of a monomeric Mn(II) complex with a hydroperoxo intermediate (HdtbcO₂⁻) that is formed from the reaction of the deprotonated catechol and O₂. elte.hu The general mechanism is often described by the formation of a ternary complex involving the catalyst, the substrate, and dioxygen, which then proceeds to the final products. ekb.egresearchgate.net

Hydrogen Atom Transfer (HAT) vs. Electron Transfer (ET) Pathways

The initial step in the oxidation of 3,5-DTBC can proceed through different fundamental mechanisms, primarily Hydrogen Atom Transfer (HAT) or Electron Transfer (ET), which can sometimes be coupled with proton transfer (Proton-Coupled Electron Transfer, PCET). nih.govrsc.org Distinguishing between these pathways is a key area of mechanistic investigation.

A powerful tool for this purpose is the deuterium (B1214612) kinetic isotope effect (KIE), which compares the reaction rate of the normal substrate with that of a substrate where the reactive hydrogen atoms on the hydroxyl groups are replaced by deuterium. A significant KIE value (typically kH/kD > 2) is indicative of a HAT mechanism, where the hydrogen atom is transferred in the rate-determining step. nih.gov

In a study using various cobalt(II), iron(II), and manganese(II) complexes as catalysts for 3,5-DTBC oxidation, KIEs in the range of 1.79–3.51 were observed for some cobalt complexes. nih.gov This points to a HAT mechanism where a hydrogen atom is transferred from the catechol's hydroxyl group to a metal-bound superoxo ligand. nih.gov Conversely, other iron and manganese catalyst systems in the same study exhibited much smaller KIEs (1.06–1.20), suggesting that a proton-coupled electron transfer pathway is the preferred route in those cases. nih.gov The choice of mechanism can be influenced by factors such as the catalyst's redox potential and the thermochemistry of the reaction. rutgers.edu

Influence of Steric Hindrance and Electronic Effects on Reaction Pathways

The reactivity of 3,5-di-tert-butylcatechol is significantly governed by the interplay of steric and electronic effects originating from its two bulky tert-butyl substituents. These groups, positioned at the 3 and 5 locations of the catechol ring, dictate the accessibility of the reactive hydroxyl groups and modulate the electron density of the aromatic system, thereby influencing reaction kinetics and mechanistic pathways, particularly in oxidation reactions.

Steric Hindrance:

The most prominent feature of this compound is the substantial steric bulk imparted by the two tert-butyl groups. This steric hindrance plays a crucial role in enhancing the kinetic stability of its oxidized forms, namely the corresponding o-semiquinone and o-benzoquinone. nih.gov In the context of catechol chemistry, unsubstituted or less substituted catechols, upon oxidation, can readily undergo subsequent reactions such as polymerization or ring-opening, leading to complex product mixtures. However, the bulky tert-butyl groups in this compound act as protective shields, effectively blocking the sites on the aromatic ring that are susceptible to nucleophilic attack or radical coupling. acs.org This steric protection prevents undesirable side reactions, making this compound a widely used model substrate in mechanistic studies of catechol oxidation, as the reaction is typically cleanly directed towards the formation of 3,5-di-tert-butyl-o-benzoquinone (B121359). acs.orgresearchgate.net

Electronic Effects:

The tert-butyl groups are characterized as electron-donating groups through an inductive effect. This electronic contribution alters the redox potential of the catechol moiety. Compared to unsubstituted catechol, the electron-donating nature of the tert-butyl groups increases the electron density on the aromatic ring, which generally makes the molecule easier to oxidize. Studies on substituted catechols have established a correlation between the electronic properties of the substituents and the rate of oxidation. marquette.edu Electron-donating groups facilitate the removal of electrons, thus lowering the oxidation potential and often increasing the rate of oxidation.

The electrochemical oxidation of various substituted catechols has been shown to correlate with Hammett parameters, indicating that electronic effects play a significant role in the transition state of the reaction. marquette.edumarquette.edu For this compound, the inductive effect of the alkyl groups stabilizes the transient cationic species or radical intermediates that may form during oxidation, thereby influencing the kinetics of electron transfer steps.

The interplay between these steric and electronic factors is crucial. While the electronic effects of the tert-butyl groups make the catechol ring more susceptible to oxidation, the steric hindrance they provide simultaneously stabilizes the resulting oxidized products, preventing further reactions. This unique combination of properties has cemented the role of this compound as a valuable tool in the study of catecholase mimics and other oxidation systems. researchgate.net

Computational Mechanistic Studies (e.g., Density Functional Theory for Transition State Analysis)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of this compound, offering insights that are often difficult to obtain through experimental methods alone. DFT calculations allow for the detailed investigation of potential energy surfaces, the characterization of transient intermediates, and, crucially, the analysis of transition state structures, which are the energetic bottlenecks of a chemical reaction.

In the context of this compound oxidation, DFT studies have been instrumental in supporting and refining proposed mechanistic pathways. For example, in the catalytic oxidation by dicopper(II) complexes, DFT calculations have been used to model the binding of the catechol substrate to the metal centers. acs.org These studies can predict the geometry of the catalyst-substrate adduct and calculate the energetic profile for the subsequent electron transfer and product formation steps. The calculations have revealed that the oxidation of the catechol substrate to the corresponding quinone can be an energetically favorable process. acs.org

Transition state analysis using DFT provides quantitative data on the activation energy barriers for different potential reaction steps. By locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants, researchers can predict the rate-determining step of a reaction. While specific transition state analyses for the uncatalyzed oxidation of this compound are not extensively detailed in the literature, the principles have been widely applied to related systems and catalyzed reactions. For instance, studies on the electrochemical oxidation of substituted catechols have used DFT to correlate calculated electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO), with experimentally determined half-wave potentials. researchgate.net A linear relationship between these parameters suggests a similar electron transfer mechanism across a series of related compounds. researchgate.net

Furthermore, computational approaches like the Activation Strain Model (ASM) combined with Natural Energy Decomposition Analysis (NEDA), while not directly applied to this compound in the available literature, offer a powerful framework for separating the contributions of steric and electronic effects to the activation barrier. nih.gov Such analyses could quantify how the steric strain of the tert-butyl groups and the electronic interactions evolve along the reaction coordinate, providing a deeper understanding of their influence on the transition state.

DFT has also been employed to investigate the formation of key intermediates, such as semiquinone radicals, which have been detected experimentally by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov Computational modeling can provide information on the spin density distribution and electronic structure of these radical species, corroborating experimental findings and helping to build a more complete mechanistic picture. The optimization of molecular geometries for ligands and their metal complexes using DFT has also been shown to be in good agreement with experimental data, lending confidence to the theoretical models used to study the catalytic oxidation of this compound. researchgate.net

Advanced Spectroscopic and Spectroelectrochemical Elucidation of 3,5 Di Tert Butylcatechol Systems

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable tool for the detection and characterization of paramagnetic species, such as the 3,5-di-tert-butylsemiquinone (DTBSQ) radical, which is a key intermediate in the oxidation of DTBC. The formation of this radical anion intermediate is often observed during the catalytic oxidation of DTBC by various metal complexes. nih.govresearchgate.net

The EPR spectrum of the DTBSQ radical is characterized by its g-factor and hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei in the molecule. wordpress.com The hyperfine splitting pattern can provide detailed information about the distribution of the unpaired electron's spin density within the radical. For instance, in the methoxymethyl radical, the signal is split into 12 lines due to coupling with different sets of nuclei. libretexts.org The analysis of these spectra can be complex but is crucial for identifying the radical species and understanding its electronic structure. illinois.edu

In studies of biomimetic catecholase activity, the characteristic EPR spectra of complexes in the presence of DTBC support the formation of metal-semiquinonate intermediate species during the catalytic oxidation. researchgate.net For example, in the aerobic oxidation of DTBC catalyzed by certain dicopper(II) complexes, ESR spectra have been instrumental in showing the formation of catecholato complexes which then convert to a semiquinonato complex. researchgate.net

| Radical Species | g-factor (isotropic) | Hyperfine Coupling Constants (A) | Experimental Conditions | Reference |

|---|---|---|---|---|

| Hydroquinone anion radical | 2.0096 | A(Hα)iso = 6.3 G, A(Hβ)iso = 3.5 G | γ-irradiated 2,5-di-tert-butyl-hydroquinone single crystal at 123 K | wordpress.com |

| [Cu(dbsq)tmeda]+ | Not specified | Not specified | Aerobic oxidation of DTBC with Cu₂(OH)₂(tmeda)₂₂ | researchgate.net |

| Nickel(II)-semiquinonate intermediate | Not specified | Characteristic spectra observed | Catalytic oxidation of 3,5-DTBC with a dinuclear Ni(II) complex | researchgate.net |

UV-Visible Spectroscopy for Monitoring Reaction Progress and Intermediate Formation

UV-Visible spectroscopy is a primary technique for monitoring the kinetics of the oxidation of this compound. The reaction progress is typically followed by observing the increase in absorbance of the resulting 3,5-di-tert-butyl-o-benzoquinone (B121359) (DTBQ), which has a strong, characteristic absorption band around 400 nm. researchgate.netresearchgate.netresearchgate.net

Time-resolved UV-Vis spectroscopy allows for the continuous monitoring of the reaction, providing data to determine reaction rates and catalytic turnover numbers. researchgate.net For example, in studies of manganese complexes as catalysts for DTBC oxidation, the growing band at 400 nm of the DTBQ product was monitored to determine the kinetics of the reaction. acs.org Similarly, the catecholase-like activity of various metal complexes is often assessed by spectrophotometrically following the increase in absorbance at 400 nm. researchgate.net

Spectroelectrochemical methods, which combine UV-Vis spectroscopy with electrochemistry, can be employed to study the spectral properties of electrogenerated intermediates. For instance, the electrochemical oxidation of DTBC can be monitored to observe the formation of the o-benzoquinone and potentially other intermediates. researchgate.net

| Species | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Solvent/Conditions | Reference |

|---|---|---|---|---|

| 3,5-Di-tert-butyl-o-benzoquinone (DTBQ) | ~400 | Not specified | Methanol | researchgate.netacs.org |

| Oxidation product of 2-aminophenol (B121084) (for comparison) | ~430 | 1900 | THF | imist.ma |

| Catalytic oxidation of 3,5-DTBC | 400 | Monitoring of increasing absorbance | Methanol, 25 °C | researchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure. These methods are used to identify functional groups and to follow structural changes during chemical reactions involving this compound.

The FT-IR and Raman spectra of 3,5-di-tert-butyl-o-benzoquinone have been recorded and analyzed with the aid of computational methods like Density Functional Theory (DFT) to assign the observed vibrational bands. researchgate.net Such analyses provide detailed information on the stretching and bending modes of the various bonds within the molecule, including the C=O, C=C, and C-H bonds of the quinone ring and the tert-butyl groups. researchgate.net For instance, in a related compound, the tert-butyl group is known to cause characteristic CH bending modes in the 1385-1395 cm⁻¹ region. researchgate.net

In the study of metal complexes of DTBC, IR spectroscopy can be used to understand the coordination of the catecholate ligand to the metal center. Changes in the vibrational frequencies of the C-O bonds upon coordination are particularly informative.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Reference |

|---|---|---|---|---|

| C=O stretching | Not specified in abstract | Not specified in abstract | Not specified in abstract | researchgate.net |

| t-butyl group vibrations | Good correlation with literature | Observed | Observed | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (excluding basic compound identification)

While 1D ¹H and ¹³C NMR are routinely used for the basic identification of the final oxidation product, 3,5-di-tert-butyl-o-benzoquinone, advanced 2D NMR techniques provide deeper structural insights, especially for more complex systems like metal complexes or reaction intermediates. rsc.orgchemicalbook.com

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for elucidating the connectivity of atoms within a molecule. researchgate.netyoutube.com

COSY (¹H-¹H) reveals proton-proton couplings, helping to establish which protons are adjacent to each other in the molecular structure. researchgate.net

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹H and ¹³C signals. researchgate.netyoutube.com

These techniques would be particularly useful for characterizing new derivatives of this compound or for confirming the structure of complex intermediates formed during its reactions, going beyond simple confirmation of the quinone product. researchgate.net

| Technique | Information Obtained | Relevance to DTBC Systems |

|---|---|---|

| COSY (¹H-¹H Correlation) | Identifies neighboring protons (J-coupling). | Confirms the connectivity of protons on the aromatic ring and tert-butyl groups in derivatives or complexes. |

| HSQC/HETCOR (¹H-¹³C Direct Correlation) | Correlates each proton to its directly attached carbon. | Provides unambiguous assignment of ¹H and ¹³C signals for DTBC-derived ligands and their complexes. |

| HMBC (¹H-¹³C Long-Range Correlation) | Identifies couplings between protons and carbons over 2-3 bonds. | Elucidates the connectivity between the catechol ring and other parts of a larger molecule or ligand structure. |

Mass Spectrometry (e.g., ESI-MS) for Intermediate and Product Identification

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a highly sensitive technique used to identify intermediates and products in the reaction pathways of this compound. acs.org ESI-MS is effective for analyzing species in solution and can provide the mass-to-charge ratio (m/z) of transient species.

In studies of the catalytic oxidation of DTBC, ESI-MS has been used to identify proposed intermediates in the reaction mixture. researchgate.net For instance, in the oxidation catalyzed by manganese complexes, species with the general formula [Mn(L)(OMe)(OAc)]⁺ were identified by their characteristic m/z peaks. acs.org Mechanistic insights into catalytic oxidations are often supported by ESI-MS studies, which can help to suggest the formation of complex-substrate aggregates. nih.gov

It is important to note that catechols can undergo in-source oxidation during positive ion ESI-MS analysis, which can lead to the observation of ions corresponding to oxidized species and even dimers. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the ions of interest, providing structural information that helps in the identification of unknown intermediates and products. researchgate.net

| Observed m/z | Proposed Species | Experimental Context | Reference |

|---|---|---|---|

| 438, 441 | [Mn(L)(OMe)(OAc)]⁺ | Catalytic oxidation of 3,5-DTBC by Mn complexes | acs.org |